molecular formula C25H29N5O2S B11268068 3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine

3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine

Cat. No.: B11268068
M. Wt: 463.6 g/mol
InChI Key: FDNRMOTXEWYIAX-UHFFFAOYSA-N
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Description

3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, a piperidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidinyl Group: The piperidinyl group can be synthesized by hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the intermediate products using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperazine and piperidinyl rings, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Substituted thiophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.

    Galantamine: Another acetylcholinesterase inhibitor with a unique mechanism of action.

Uniqueness

3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine is unique due to its combination of functional groups, which allows it to interact with multiple targets and exhibit a broad range of biological activities. Its methoxyphenyl and thiophenyl groups contribute to its specificity and potency as an enzyme inhibitor.

Properties

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C25H29N5O2S/c1-32-21-6-4-20(5-7-21)28-14-16-30(17-15-28)25(31)19-10-12-29(13-11-19)24-9-8-22(26-27-24)23-3-2-18-33-23/h2-9,18-19H,10-17H2,1H3

InChI Key

FDNRMOTXEWYIAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5

Origin of Product

United States

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